molecular formula C21H16ClF3O5 B12152159 methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate

methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate

Cat. No.: B12152159
M. Wt: 440.8 g/mol
InChI Key: SZCSEPNBVJBSAJ-UHFFFAOYSA-N
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Description

Methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups such as chloro, methyl, oxo, and trifluoromethylbenzyl. These substitutions impart distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of phenol derivatives with acetoacetic ester in the presence of a catalyst such as anhydrous aluminum chloride. This is followed by chlorination and subsequent esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl.

    Substitution: Halogenation and nucleophilic substitution reactions can modify the chloro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate is unique due to the presence of the trifluoromethylbenzyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and reduced side effects.

Properties

Molecular Formula

C21H16ClF3O5

Molecular Weight

440.8 g/mol

IUPAC Name

methyl 2-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetate

InChI

InChI=1S/C21H16ClF3O5/c1-11-14-7-16(22)18(9-17(14)30-20(27)15(11)8-19(26)28-2)29-10-12-4-3-5-13(6-12)21(23,24)25/h3-7,9H,8,10H2,1-2H3

InChI Key

SZCSEPNBVJBSAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)C(F)(F)F)CC(=O)OC

Origin of Product

United States

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